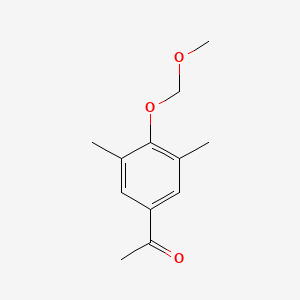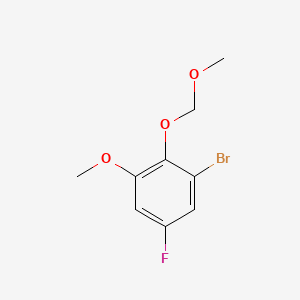![molecular formula C11H15NO4 B14763989 [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate is an organic compound with a complex structure, featuring an amino group, two hydroxyl groups, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate typically involves multi-step organic reactions. One common method starts with the protection of the amino and hydroxyl groups, followed by the introduction of the acetate group through esterification. The final step involves deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of catalysts and optimized reaction conditions to facilitate the esterification and deprotection steps efficiently.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- [2-amino-3,3-dihydroxypropyl]phenyl acetate
- [4-aminophenyl] acetate
- [4-hydroxyphenyl] acetate
Comparison: Compared to similar compounds, [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and potential applications. Its structure allows for a wider range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate |
InChI |
InChI=1S/C11H15NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10-11,14-15H,6,12H2,1H3/t10-/m0/s1 |
InChI Key |
PDUBEYYOJRNXKB-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(O)O)N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)


![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)



